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Compound of Interest

Compound Name: Vemurafenib-d7

Cat. No.: B12073847

This in-depth technical guide provides a comprehensive comparison of Vemurafenib and its
deuterated analog, Vemurafenib-d7, for researchers, scientists, and drug development
professionals. The document outlines their core differences, applications, and the analytical
methodologies for their study.

Introduction to Vemurafenib and the Role of
Deuteration

Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated serine-threonine
kinase, a key driver in the MAPK/ERK signaling pathway.[1][2][3] It is an FDA-approved oral
medication for the treatment of metastatic melanoma with the BRAF V600E mutation.[4][5] The
therapeutic efficacy of Vemurafenib is rooted in its ability to block the constitutively active BRAF
V600E kinase, thereby inhibiting downstream signaling, leading to decreased cell proliferation
and induction of apoptosis in cancer cells.[3][6]

Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a
strategy employed in drug development to potentially improve the pharmacokinetic profile of a
compound.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H)
bond. This increased bond strength can slow down the rate of metabolic processes that involve
the cleavage of these bonds, an effect known as the kinetic isotope effect.[7][9] Consequently,
deuterated drugs may exhibit a longer half-life, reduced metabolic clearance, and potentially an
improved safety profile by altering the formation of metabolites.[8][10]
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Vemurafenib-d7 is a deuterated analog of Vemurafenib, where seven hydrogen atoms on the
propyl group of the sulfonamide side chain have been replaced by deuterium.[1] Its primary
application in research is as an internal standard for the accurate quantification of Vemurafenib
in biological samples using mass spectrometry.[4][11]

Structural and Physicochemical Properties

The key structural difference between Vemurafenib and Vemurafenib-d7 lies in the isotopic
labeling of the propane-sulfonamide moiety. This substitution results in a slight increase in
molecular weight for the deuterated compound.

Property Vemurafenib Vemurafenib-d7 Reference(s)

Molecular Formula C23H18CIF2N303S C23H11D7CIF2N303S [1]

Molecular Weight 489.9 g/mol 496.96 g/mol
N-[3-[5-(4- N-(3-(5-(4-
chlorophenyl)-1H- chlorophenyl)-1H-

rrolo[2,3-b]pyridine- rrolo[2,3-b]pyridine-

IUPAC Name py [ Ipy py [ Ipy [10]
3-carbonyl]-2,4- 3-carbonyl)-2,4-
difluorophenyl]propan difluorophenyl)propan
e-1-sulfonamide e-1-sulfonamide-d7

CAS Number 918504-65-1 1365986-73-7 [12]

Mechanism of Action and Signaling Pathway

Vemurafenib targets the mutated BRAF V600E kinase within the Mitogen-Activated Protein
Kinase (MAPK) signaling pathway.[1][13] In normal cellular signaling, extracellular growth
factors bind to receptor tyrosine kinases, initiating a cascade of phosphorylation events through
RAS, BRAF, MEK, and ERK, which ultimately regulates gene expression related to cell
proliferation and survival.[1] The BRAF V600E mutation leads to constitutive activation of the
BRAF protein, causing uncontrolled cell growth.[3] Vemurafenib acts as a competitive inhibitor
at the ATP-binding site of the mutated BRAF, blocking its kinase activity and halting the
downstream signaling cascade.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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